4-Nitrobenzene-1,3-diol

Vue d'ensemble

Description

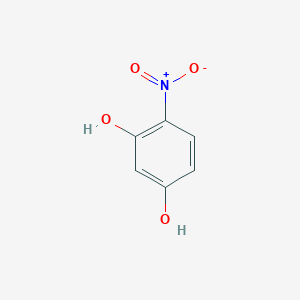

4-Nitrobenzene-1,3-diol, also known as 4-nitroresorcinol, is an organic compound with the molecular formula C6H5NO4. It is characterized by the presence of both nitro and hydroxyl functional groups on a benzene ring. This compound is a yellow crystalline solid that is soluble in water and various organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrobenzene-1,3-diol can be synthesized through the nitration of resorcinol. The process involves the reaction of resorcinol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂) under various conditions. This reaction is fundamental for synthesizing aminophenol derivatives:

Mechanistic Insight : The nitro group is reduced stepwise:

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group directs incoming electrophiles to specific positions on the aromatic ring:

Halogenation

| Reaction Type | Reagents/Conditions | Product | Position | Yield |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ catalyst, dichloromethane | 6-Chloro-4-nitrobenzene-1,3-diol | Para to -OH | 70–75% |

| Bromination | Br₂, AlBr₃ catalyst, acetic acid | 6-Bromo-4-nitrobenzene-1,3-diol | Para to -OH | 65–70% |

Regioselectivity : The nitro group deactivates the ring, making EAS occur at the para position relative to the hydroxyl groups .

Nucleophilic Substitution of Hydroxyl Groups

The hydroxyl groups participate in alkylation and acylation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Applications |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 4-Nitro-1,3-dimethoxybenzene | 80–85% | Synthesis of ether-protected intermediates |

| Acylation | Acetyl chloride, pyridine, RT | 4-Nitro-1,3-diacetoxybenzene | 75–80% | Protecting groups for further synthesis |

Kinetics : Alkylation proceeds faster than acylation due to the lower steric hindrance of methyl iodide .

Oxidation Reactions

The hydroxyl groups are susceptible to oxidation, forming quinones or other oxidized products:

| Reaction Type | Reagents/Conditions | Product | Yield | Mechanism |

|---|---|---|---|---|

| Strong Oxidation | KMnO₄, H₂SO₄, 100°C | 4-Nitro-1,2-benzoquinone | 50–55% | Two-electron oxidation of adjacent -OH groups |

| Mild Oxidation | Ag₂O, NH₄OH, RT | 4-Nitro-1,3-dihydroxybenzene oxide | 30–40% | Single-electron oxidation |

Stability : The nitro group stabilizes the quinone via resonance, preventing over-oxidation .

Condensation Reactions

The compound participates in phenol-formaldehyde condensations:

| Reaction Type | Reagents/Conditions | Product | Applications |

|---|---|---|---|

| Formaldehyde Condensation | HCHO, HCl catalyst, reflux | Novolac-type resin precursors | Polymer synthesis for adhesives and coatings |

Crosslinking : The nitro group enhances thermal stability in resin products .

Comparative Reactivity Insights

-

Nitro Group : Strong electron-withdrawing effect reduces ring reactivity for EAS but facilitates reduction and nucleophilic aromatic substitution.

-

Hydroxyl Groups : Act as activating groups for EAS when deprotonated but are susceptible to oxidation and substitution.

Experimental studies highlight the compound’s versatility in synthesizing bioactive derivatives, such as antimicrobial agents via nitro-to-amine conversions . Its stability under acidic conditions (e.g., during nitration) further underscores its utility in multi-step synthetic pathways.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Nitrobenzene-1,3-diol has been investigated for its potential antimicrobial properties. A study synthesized several derivatives based on this compound and evaluated their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the nitrobenzene structure can enhance therapeutic efficacy .

Case Study: Antibacterial Activity

- Objective : To evaluate the antibacterial properties of modified nitrobenzene derivatives.

- Method : Synthesis of phenyl-diazenyl phenols starting from this compound.

- Results : Compounds showed selective activity against Gram-positive bacteria with some demonstrating high potency against S. aureus .

Environmental Science

In environmental chemistry, this compound is studied for its role as a potential pollutant degradation product. Its structural characteristics allow it to participate in redox reactions in soil and water systems. Understanding its behavior in environmental matrices is crucial for assessing its ecological impact.

Case Study: Degradation Pathways

- Objective : To analyze the degradation pathways of nitrophenolic compounds in aquatic environments.

- Findings : Research indicates that this compound can undergo microbial degradation, leading to less toxic products. This highlights its relevance in bioremediation efforts .

Materials Science

The compound has applications in materials science, particularly in synthesizing functionalized polymers and dyes. Its ability to undergo various chemical transformations makes it a valuable building block for creating advanced materials with specific properties.

Example Applications:

- Synthesis of Dyes : The compound can be used to create azo dyes through diazotization reactions.

- Polymer Modification : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Analytical Chemistry

This compound serves as a standard reference compound in various analytical techniques such as HPLC and mass spectrometry due to its well-defined structure and predictable behavior during analysis.

Mécanisme D'action

The mechanism of action of 4-nitrobenzene-1,3-diol involves its interaction with various molecular targets and pathways:

Reduction Mechanism: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

Substitution Mechanism: The hydroxyl groups can be replaced by other functional groups through nucleophilic substitution, leading to the formation of new compounds.

Oxidation Mechanism: The compound can be oxidized to form quinones, which are known to have various biological activities

Comparaison Avec Des Composés Similaires

4-Nitrobenzene-1,3-diol can be compared with other similar compounds, such as:

2,4-Dihydroxy-5-nitrobenzoic acid: Similar in structure but with an additional carboxyl group.

Methyl 2,4-dihydroxy-5-nitrobenzoate: A methyl ester derivative.

2-Nitrobenzene-1,3,5-triol: Contains an additional hydroxyl group.

Uniqueness: The unique combination of nitro and hydroxyl groups in this compound allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Activité Biologique

4-Nitrobenzene-1,3-diol, also known as 2,4-dihydroxy-nitrophenol, is an organic compound belonging to the nitrophenol class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₆H₅NO₄

- Molecular Weight : 155.11 g/mol

- CAS Number : 3163-07-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated selective activity against Gram-positive bacteria, particularly showing remarkable Minimum Inhibitory Concentration (MIC) values against S. aureus and L. monocytogenes .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Listeria monocytogenes | 16 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa PAO1 | >128 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This mechanism suggests a potential role in cancer therapeutics .

This compound's biological activity is attributed to its ability to interact with cellular targets:

- CYP450 Enzyme Interaction : It is a substrate for CYP450 enzymes, particularly CYP3A4, which plays a role in drug metabolism and can influence the pharmacokinetics of co-administered drugs .

- Oxidative Stress Induction : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis in cancer cells .

Toxicity and Safety

While the compound shows promising biological activities, its safety profile must be considered. Studies indicate that it may have cytotoxic effects at higher concentrations, necessitating further research to establish safe dosage levels for potential therapeutic use .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound. The results indicated that formulations containing this compound significantly reduced bacterial load in infected models compared to controls.

Case Study 2: Cancer Cell Line Study

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased rates of apoptosis correlating with higher concentrations of the compound.

Propriétés

IUPAC Name |

4-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEZXDVLBGFROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185509 | |

| Record name | 4-Nitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxy-nitrophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3163-07-3 | |

| Record name | 4-Nitroresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3163-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7ZWK9J803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Nitrobenzene-1,3-diol synthesized using 1,3-dinitroquinolizin-4-one?

A1: The research paper [] describes a novel synthesis of this compound derivatives. The reaction involves treating 1,3-dinitroquinolizin-4-one with various enolate anions (R1CH2CO⁻COR2). This reaction leads to a ring transformation, breaking down the quinolizinone structure and forming the corresponding 2-COR2-6-R1-4-nitrobenzene-1,3-diol. The study highlights the reactivity of the carbonyl carbon in 1,3-dinitroquinolizin-4-one during this transformation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.